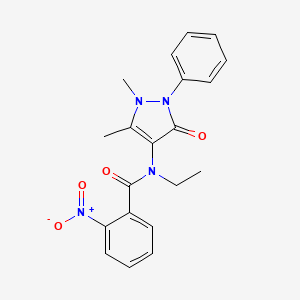![molecular formula C16H15ClO3 B4894098 2-[3-(4-chlorophenoxy)propoxy]benzaldehyde](/img/structure/B4894098.png)
2-[3-(4-chlorophenoxy)propoxy]benzaldehyde
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[3-(4-chlorophenoxy)propoxy]benzaldehyde, commonly known as CPBA, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound belongs to the class of benzaldehyde derivatives and has a molecular formula of C16H15ClO3.
作用機序
The mechanism of action of CPBA is not fully understood. However, studies have shown that CPBA induces apoptosis in cancer cells by activating the caspase cascade. It has also been shown to inhibit the activity of NF-κB, a transcription factor that plays a key role in inflammation.
Biochemical and Physiological Effects
CPBA has been shown to exhibit various biochemical and physiological effects. In vitro studies have shown that CPBA induces apoptosis in cancer cells, inhibits the activity of NF-κB, and reduces the production of pro-inflammatory cytokines. In vivo studies have shown that CPBA exhibits anti-tumor activity in animal models.
実験室実験の利点と制限
CPBA has several advantages for lab experiments. It is relatively easy to synthesize and has a high yield. It is also stable under normal laboratory conditions. However, CPBA has some limitations. It is toxic and requires careful handling. It is also relatively expensive compared to other organic compounds.
将来の方向性
There are several future directions for the study of CPBA. One direction is to further investigate its potential as an anti-cancer agent and anti-inflammatory agent. Another direction is to explore its potential use in material science and catalysis. Additionally, further studies are needed to fully understand the mechanism of action of CPBA and its biochemical and physiological effects.
Conclusion
In conclusion, CPBA is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. It can be synthesized through a multi-step process and has been extensively studied for its potential use as an anti-cancer agent, anti-inflammatory agent, and building block for the synthesis of organic materials. CPBA exhibits various biochemical and physiological effects, and has several advantages and limitations for lab experiments. There are several future directions for the study of CPBA, including further investigation of its potential as an anti-cancer agent and exploration of its potential use in material science and catalysis.
合成法
CPBA can be synthesized through a multi-step process that involves the reaction of 4-chlorophenol with propargyl alcohol to form 3-(4-chlorophenoxy)prop-1-yne. This intermediate is then reacted with benzaldehyde in the presence of a base to produce CPBA. The overall yield of this synthesis method is reported to be around 50%.
科学的研究の応用
CPBA has been extensively studied for its potential applications in various fields, including medicinal chemistry, material science, and catalysis. In medicinal chemistry, CPBA has been shown to exhibit anti-cancer properties by inducing apoptosis in cancer cells. It has also been studied for its potential use as an anti-inflammatory agent. In material science, CPBA has been used as a building block for the synthesis of various organic materials. In catalysis, CPBA has been used as a catalyst for various organic reactions.
特性
IUPAC Name |
2-[3-(4-chlorophenoxy)propoxy]benzaldehyde |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15ClO3/c17-14-6-8-15(9-7-14)19-10-3-11-20-16-5-2-1-4-13(16)12-18/h1-2,4-9,12H,3,10-11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BJZGKCILCVUQAS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C=O)OCCCOC2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15ClO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.74 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[3-(4-Chlorophenoxy)propoxy]benzaldehyde | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-bromo-N-({[3-(5-chloro-1,3-benzoxazol-2-yl)phenyl]amino}carbonothioyl)benzamide](/img/structure/B4894017.png)
amine oxalate](/img/structure/B4894018.png)
![2-{[3-(2,4-dichlorophenoxy)propyl]amino}ethanol ethanedioate (salt)](/img/structure/B4894021.png)
![butyl [5-(1,3-benzodioxol-5-yl)-1,3,4-thiadiazol-2-yl]carbamate](/img/structure/B4894035.png)

![N-(2-(4-methoxyphenyl)-1-{[(3-pyridinylmethyl)amino]carbonyl}vinyl)-4-methylbenzamide](/img/structure/B4894048.png)

![1,1'-(1,4-piperazinediyl)bis[3-(2-chlorophenoxy)-2-propanol]](/img/structure/B4894061.png)
![1-[2-(3,4-dihydro-2(1H)-isoquinolinyl)-3-pyridinyl]-N-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]methanamine](/img/structure/B4894072.png)
![allyl [(4-ethyl-2-oxo-2H-chromen-7-yl)oxy]acetate](/img/structure/B4894073.png)
![N-(2,4-dichlorophenyl)-2-{[1-(3,4-dimethylphenyl)-1H-tetrazol-5-yl]thio}acetamide](/img/structure/B4894088.png)
![4-bromo-2-chloro-1-[2-(2-methoxy-4-methylphenoxy)ethoxy]benzene](/img/structure/B4894093.png)
![5-{5-bromo-2-[2-(4-methylphenoxy)ethoxy]benzylidene}-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B4894104.png)
